![molecular formula C26H21ClFN3O5S B2764448 ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866344-41-4](/img/new.no-structure.jpg)
ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C26H21ClFN3O5S and its molecular weight is 541.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic frameworks. The key synthetic steps often include:
- Formation of the Pyrido-Thieno-Pyrimidine Framework : This is achieved through cyclization reactions involving appropriate precursors such as thiourea derivatives and hydrazine hydrate.
- Incorporation of Substituents : The introduction of functional groups like 4-chlorophenyl and 4-fluorophenyl enhances the compound's biological profile.
The structural characterization is usually confirmed by techniques such as NMR spectroscopy and mass spectrometry. For instance, the presence of characteristic peaks in the NMR spectra can indicate the successful incorporation of the chlorophenyl and fluorophenyl groups.
Antimicrobial Activity
Research has demonstrated that compounds similar to ethyl 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL for resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Viability Assays : Studies indicate that certain derivatives reduce cell viability in cancer cell lines such as Caco-2 and A549. For instance, one derivative was found to decrease viability to approximately 39.8% in Caco-2 cells compared to untreated controls (p < 0.001) .
The proposed mechanisms for the observed biological activities include:
- Inhibition of Enzymatic Pathways : The incorporation of halogenated phenyl groups may enhance interactions with microbial targets or cancer cell receptors.
- Synergistic Effects : The presence of multiple substituents can lead to synergistic effects that enhance overall potency against resistant strains or tumor cells.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar thieno-pyrimidine structure was evaluated in a clinical trial for its effectiveness against multidrug-resistant bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
- Case Study 2 : In another investigation focusing on cancer therapy, a related compound exhibited promising results in reducing tumor size in xenograft models of breast cancer.
Propriétés
Numéro CAS |
866344-41-4 |
---|---|
Formule moléculaire |
C26H21ClFN3O5S |
Poids moléculaire |
541.98 |
Nom IUPAC |
ethyl 6-[2-(4-chlorophenyl)-2-oxoethyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C26H21ClFN3O5S/c1-2-36-26(35)29-12-11-19-21(14-29)37-24-22(19)23(33)31(18-9-7-17(28)8-10-18)25(34)30(24)13-20(32)15-3-5-16(27)6-4-15/h3-10H,2,11-14H2,1H3 |
Clé InChI |
JAOONUUJNNOPNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.